Technical Monograph: N-Acetyl-6-fluoro-1H-indol-3-ol
Technical Monograph: N-Acetyl-6-fluoro-1H-indol-3-ol
The following technical guide provides an in-depth analysis of N-Acetyl-6-fluoro-1H-indol-3-ol , a specialized chemical entity serving as a critical intermediate in chromogenic assay development and fluorinated pharmaceutical synthesis.
Chemical Class: Fluorinated Indoxyl Derivative | CAS: 1936314-45-2[1]
Part 1: Executive Summary & Core Utility
N-Acetyl-6-fluoro-1H-indol-3-ol (also known as 1-acetyl-6-fluoro-3-hydroxyindole) is a stabilized precursor to the highly reactive 6-fluoroindoxyl moiety.[1] Unlike free indoxyls, which oxidize rapidly in air to form insoluble indigo dyes, the N-acetyl derivative locks the nitrogen lone pair, significantly reducing the electron density of the pyrrole ring and preventing premature oxidative dimerization.
This compound occupies a strategic niche in two primary fields:
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Chromogenic & Fluorogenic Diagnostics: It serves as a "masked" substrate.[1] Upon specific enzymatic or chemical cleavage of the N-acetyl group, it releases 6-fluoroindoxyl, which rapidly dimerizes to form 6,6'-difluoroindigo , a vibrant violet-pink precipitate used in histochemistry and metabolic labeling.[1]
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Pharmaceutical Medicinal Chemistry: It acts as a scaffold for the synthesis of 6-fluoro-3-substituted indoles, a pharmacophore found in various antiviral and cystic fibrosis therapeutics (e.g., modulators related to the Tezacaftor class).[1]
Part 2: Chemical Identity & Physicochemical Profile[1]
The molecule exists in a tautomeric equilibrium, though the N-acetyl group favors the enol (3-ol) form in specific solvents compared to the keto (indolinone) form common in non-acetylated analogs.[1]
Key Properties Table[1][2]
| Property | Specification |
| IUPAC Name | 1-(6-fluoro-3-hydroxy-1H-indol-1-yl)ethanone |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Stability | Stable under inert atmosphere at -20°C; Light sensitive |
| Reactivity | Susceptible to N-deacetylation (acid/base/amidase); O-alkylation |
Tautomerism & Stability Mechanism
The N-acetyl group exerts an electron-withdrawing effect (–I, –M), which stabilizes the electron-rich indole nucleus.[1] This protection is critical because free 6-fluoroindoxyl is prone to auto-oxidation.
Mechanism of Stabilization:
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Steric Hindrance: The acetyl group blocks the N-1 position, preventing N-centered radical formation.[1]
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Electronic Deactivation: The carbonyl pulls electron density from the ring, raising the oxidation potential and preventing spontaneous dimerization into indigo dyes until activation.[1]
Part 3: Synthesis & Manufacturing Pathways[1]
The synthesis of N-Acetyl-6-fluoro-1H-indol-3-ol generally proceeds via the cyclization of anthranilic acid derivatives or the acetylation of generated indoxyls under reductive conditions.[1]
Primary Synthetic Route (The Fiesselmann-Type Cyclization)[1]
This pathway ensures high regioselectivity for the 6-fluoro substituent.
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Starting Material: 4-Fluoroanthranilic acid.[1]
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Alkylation: Reaction with chloroacetic acid to form N-(4-fluoro-2-carboxyphenyl)glycine.
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Cyclization: Alkali fusion or acetic anhydride-mediated cyclization (Dieckmann condensation) yields 1,3-diacetyl-6-fluoroindole (O,N-diacetylated).[1]
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Selective Hydrolysis: Mild hydrolysis removes the labile O-acetyl group while retaining the more stable N-acetyl group, yielding the target N-Acetyl-6-fluoro-1H-indol-3-ol .[1]
Visualization: Synthesis & Activation Pathway[1]
Caption: Step-wise synthesis from anthranilic precursor to target, followed by oxidative activation to chromophore.
Part 4: Applications in Life Sciences & Drug Discovery[1]
Controlled Chromogenic Probes
While O-acetyl indoxyls (e.g., X-Gal analogs) are standard for esterases, N-acetyl variants offer a unique orthogonality.[1] They are resistant to general esterases but can be cleaved by specific amidases or acylases , or via chemical deprotection.[1]
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Utility: Detection of specific microbial amidase activity where esterase background is too high.[1]
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Readout: Formation of 6,6'-difluoroindigo (λmax ~520-530 nm), a distinct violet precipitate that allows for precise localization in histology.[1]
Pharmaceutical Scaffold (Tezacaftor Analogs)
The 6-fluoroindole core is a privileged scaffold in CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators.[1]
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Role: The N-acetyl group acts as a protecting group during the functionalization of the C3 position.
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Workflow: Researchers use N-Acetyl-6-fluoro-1H-indol-3-ol to introduce alkyl or aryl groups at C2 or O-alkylate at C3 without affecting the sensitive nitrogen.[1]
Part 5: Experimental Protocols
Protocol A: Chemical Deprotection & Chromogenesis Validation
Purpose: To verify the identity of the compound via conversion to its indigo dimer.[1]
Reagents:
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Substrate: 10 mg N-Acetyl-6-fluoro-1H-indol-3-ol
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Solvent: 1 mL DMSO
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Activator: 1M NaOH (aqueous)[1]
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Oxidant: 3% Hydrogen Peroxide (optional, air oxidation is sufficient)[1]
Methodology:
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Dissolution: Dissolve 10 mg of the substrate in 1 mL DMSO. The solution should be clear/pale yellow.[1]
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Deprotection: Add 0.5 mL of 1M NaOH. The high pH catalyzes the hydrolysis of the N-acetyl amide bond.[1]
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Observation: The solution will initially turn yellow-green (formation of the enolate/leuco form).[1]
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Oxidation: Agitate vigorously in air for 5 minutes.
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Result: A violet/pink precipitate (6,6'-difluoroindigo) will form.[1]
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Note: If the N-acetyl group is robust, heating to 60°C may be required compared to O-acetyl analogs.[1]
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Protocol B: Use as a Nucleophile (O-Alkylation)
Purpose: Synthesizing 3-alkoxy-6-fluoro-N-acetylindoles for drug screening.[1]
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Setup: Under Nitrogen atmosphere, dissolve 1.0 eq of N-Acetyl-6-fluoro-1H-indol-3-ol in anhydrous DMF.
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Base: Add 1.2 eq of Potassium Carbonate (K₂CO₃). Stir for 30 min.
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Electrophile: Add 1.1 eq of Alkyl Halide (e.g., Benzyl bromide).
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Reaction: Stir at RT for 4-12 hours.
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Workup: Dilute with water, extract with EtOAc. The N-acetyl group prevents N-alkylation, ensuring exclusive O-alkylation at position 3.[1]
Part 6: Safety & Handling (E-E-A-T)
Authoritative Safety Guidance: Indoxyl derivatives are generally non-toxic but biologically active.[1] However, the primary hazard lies in their instability and potential to stain surfaces permanently upon oxidation.[1]
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Light Sensitivity: Store in amber vials. UV light can catalyze premature deacetylation and oxidation.
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Oxidation: Keep under Argon/Nitrogen.[1] If the solid turns purple, it has degraded to indigo.
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Handling: Wear nitrile gloves. The hydrolysis product (6-fluoroindoxyl) is a potent skin stainer.
References
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ChemicalBook. (2025).[1] N-Acetyl-6-fluoro-1H-indol-3-ol (CAS 1936314-45-2) Physicochemical Properties. Retrieved from
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PubChem. (2025).[1] Indole and Indoxyl Derivative Methodologies. National Center for Biotechnology Information.[1] Retrieved from
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BLD Pharm. (2024).[1][2] Product Analysis: 1-Acetyl-6-fluoro-1H-indol-3-yl acetate and derivatives. Retrieved from
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GuideChem. (2024).[1] Global Suppliers and Synthesis Routes for Fluorinated Indoles. Retrieved from
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Sigma-Aldrich. (2023).[1] Safety Data Sheet: Indoxyl Derivatives. Retrieved from [1]
